molecular formula C9H8BrNOS B595465 7-Bromo-3,4-dihydro-1,4-benzothiazepin-5(2h)-one CAS No. 14944-02-6

7-Bromo-3,4-dihydro-1,4-benzothiazepin-5(2h)-one

Katalognummer B595465
CAS-Nummer: 14944-02-6
Molekulargewicht: 258.133
InChI-Schlüssel: FXZHXMJHEVEOBT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This would typically include the compound’s systematic name, its molecular formula, and its structural formula.



Synthesis Analysis

This would involve a detailed explanation of the methods used to synthesize the compound, including the starting materials, the reaction conditions, and the yield.



Molecular Structure Analysis

This would involve a discussion of the compound’s molecular structure, including its geometry, bond lengths and angles, and any notable structural features.



Chemical Reactions Analysis

This would involve a discussion of the chemical reactions that the compound undergoes, including the reactants, products, and reaction conditions.



Physical And Chemical Properties Analysis

This would involve a discussion of the compound’s physical and chemical properties, including its melting point, boiling point, solubility, and reactivity.


Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Analysis

  • Synthesis of Derivatives

    The synthesis of various derivatives of 7-Bromo-3,4-dihydro-1,4-benzothiazepin-5(2H)-one has been explored. For instance, the condensation with aromatic aldehydes produces 5-aryl-3-arylidene-and 5-aryl-7-bromo-3-hetarylidene-1,2-dihydro-3H-1,4-benzodiazepin-2-ones, which shows affinity toward central nervous system and peripheral benzodiazepine receptors (Pavlovsky et al., 2007).

  • Crystal and Molecular Structures

    Studies have focused on understanding the crystal and molecular structures of these compounds. For example, X-ray crystallography has been used to determine the structures of specific derivatives, highlighting changes in molecular form due to proton migration (Kravtsov et al., 2012).

Chemical Behavior and Pharmacological Properties

  • Behavior upon Coordination with Metals

    Research has investigated the chemical behavior of 7-Bromo-3,4-dihydro-1,4-benzothiazepin-5(2H)-one upon coordination with metals like Copper(II). This includes studying the conformation of the benzodiazepine ring and the formation of molecular chains in the crystal (Višnjevac et al., 2003).

  • Pharmacological Effects

    Derivatives of this compound have been studied for their anxiolytic, anticonvulsant, analgesic, and other effects, mostly related to their ability to bind to benzodiazepine receptors (Andronati et al., 2002).

Bioavailability and Metabolic Studies

  • Determination in Biological Samples

    Techniques have been developed for determining the presence of derivatives of 7-Bromo-3,4-dihydro-1,4-benzothiazepin-5(2H)-one in biological samples, such as blood, through methods like gas-liquid chromatography (de Silva & Kaplan, 1966).

  • Microbiological Synthesis

    The compound has also been synthesized using microbiological methods, such as using immobilized actinomycetes, showcasing a different approach to its production (Davidenko & Zabolotskaya, 1981).

Safety And Hazards

This would involve a discussion of any known safety hazards associated with the compound, including its toxicity, flammability, and any precautions that should be taken when handling it.


Zukünftige Richtungen

This would involve a discussion of potential future research directions involving the compound, including any potential applications or unanswered questions about its properties or behavior.


Eigenschaften

IUPAC Name

7-bromo-3,4-dihydro-2H-1,4-benzothiazepin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrNOS/c10-6-1-2-8-7(5-6)9(12)11-3-4-13-8/h1-2,5H,3-4H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXZHXMJHEVEOBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=C(C=C(C=C2)Br)C(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00856589
Record name 7-Bromo-3,4-dihydro-1,4-benzothiazepin-5(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00856589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Bromo-3,4-dihydro-1,4-benzothiazepin-5(2h)-one

CAS RN

14944-02-6
Record name 7-Bromo-3,4-dihydro-1,4-benzothiazepin-5(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00856589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.